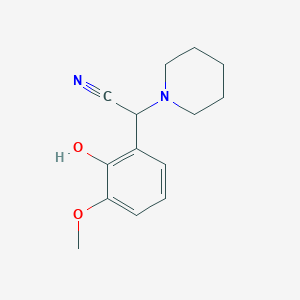![molecular formula C19H14F3NO3 B4080210 N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4080210.png)
N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide
説明
N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters play a crucial role in maintaining the balance of the neurotransmitter glutamate in the brain. Dysregulation of glutamate transporters has been implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide acts as a non-competitive inhibitor of glutamate transporters. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, preventing overstimulation of glutamate receptors. N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide binds to the extracellular domain of glutamate transporters, preventing glutamate from being transported into the cell. This leads to an increase in extracellular glutamate levels, which can lead to overstimulation of glutamate receptors and subsequent neuronal damage.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to induce epileptic seizures in animal models by increasing extracellular glutamate levels. N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has also been shown to exacerbate ischemic damage in stroke models by increasing glutamate levels in the affected area. In addition, N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to have neuroprotective effects in models of Parkinson's and Alzheimer's disease by inhibiting glutamate transporters and reducing glutamate-induced excitotoxicity.
実験室実験の利点と制限
N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is a potent and selective inhibitor of glutamate transporters, making it a useful tool for studying the role of glutamate transporters in neurological disorders. N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is also relatively easy to synthesize, making it readily available for scientific research. However, N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has limitations in terms of its specificity, as it also inhibits other transporters, such as the glycine transporter. In addition, N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has a short half-life, which can make it difficult to use in certain experiments.
将来の方向性
For N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide research include the development of more specific glutamate transporter inhibitors with longer half-lives. In addition, N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide could be used in conjunction with other drugs to study their effects on glutamate transporters and neurological disorders. Finally, N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide could be used to study the role of glutamate transporters in other physiological processes, such as learning and memory.
科学的研究の応用
N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been widely used in scientific research to study the role of glutamate transporters in various neurological disorders. N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to effectively inhibit glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels has been linked to the induction of epileptic seizures, making N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide a useful tool for studying epilepsy. N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has also been used to study the role of glutamate transporters in stroke and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3/c1-25-16-8-3-2-7-14(16)23-18(24)17-10-9-15(26-17)12-5-4-6-13(11-12)19(20,21)22/h2-11H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXPIPYDTWKZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-adamantyl)-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]acetamide](/img/structure/B4080127.png)
![6-amino-4-[4-(benzyloxy)phenyl]-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080129.png)

![N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanamide](/img/structure/B4080141.png)
![N-(4-{[(2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4080144.png)
![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4080164.png)
![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4080172.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4080177.png)
![N-{[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4080179.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3-methyl-1H-pyrazole](/img/structure/B4080183.png)
![methyl 2-cycloheptyl-3-[(6-methyl-2-pyridinyl)amino]-3-oxopropanoate](/img/structure/B4080186.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4080189.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-methoxyphenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4080222.png)
![1'-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4080228.png)